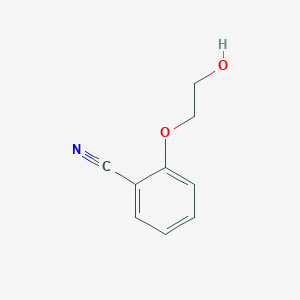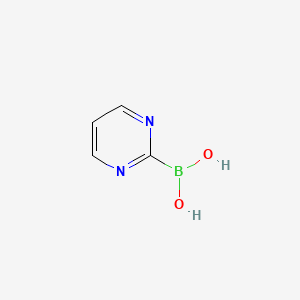![molecular formula C9H10N2O B1604140 4-乙氧基-1H-吡咯并[2,3-b]吡啶 CAS No. 1011711-57-1](/img/structure/B1604140.png)
4-乙氧基-1H-吡咯并[2,3-b]吡啶
描述
4-ethoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4E-PP, is a heterocyclic compound and a derivative of pyrrolo[2,3-b]pyridine. It has a wide range of applications in scientific research, including in medicinal chemistry, organic synthesis, and drug discovery. 4E-PP has been found to possess various biochemical and physiological effects, as well as some advantages and limitations for laboratory experiments.
科学研究应用
癌症治疗
4-乙氧基-1H-吡咯并[2,3-b]吡啶: 衍生物已被确定为成纤维细胞生长因子受体 (FGFR) 的有效抑制剂,FGFR 与多种类型的癌症有关。FGFR 信号通路异常激活会导致癌症进展和耐药性。因此,靶向 FGFR 是癌症治疗的一种策略性方法。 从这种化学结构衍生出的化合物在抑制癌细胞增殖和诱导细胞凋亡方面显示出可喜的结果 .
糖尿病管理
4-乙氧基-1H-吡咯并[2,3-b]吡啶的衍生物已因其降低血糖水平的潜力而被研究。 该应用对于预防和治疗高血糖、1 型糖尿病、肥胖相关糖尿病、糖尿病脂代谢紊乱和心血管疾病等疾病尤为重要 .
农业化学品
4-乙氧基-1H-吡咯并[2,3-b]吡啶的化学结构是农业中具有潜在用途的关键 N-杂环。 研究表明,该化合物的衍生物可以被开发成有效的农用化学品,为害虫防治和作物保护提供一条新途径 .
FGFR 抑制剂的合成
以4-乙氧基-1H-吡咯并[2,3-b]吡啶为起始原料合成 FGFR 抑制剂已得到广泛研究。 这些抑制剂在靶向癌症疗法的开发中至关重要,因为它们可以通过阻断 FGFR 通路选择性地抑制癌细胞的生长 .
药物化学
在药物化学中,4-乙氧基-1H-吡咯并[2,3-b]吡啶用作开发各种药物的支架。 其衍生物因其生物活性而被探索,包括抗肿瘤、抗炎和抗病毒特性 .
药物设计与优化
4-乙氧基-1H-吡咯并[2,3-b]吡啶的低分子量和结构多样性使其成为药物设计和优化中一个有吸引力的先导化合物。 它为创建具有改善药代动力学特征的更有效和更具选择性的药物提供了平台 .
作用机制
Target of Action
The primary target of 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
4-Ethoxy-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . The inhibition of FGFRs disrupts the downstream signaling pathways, leading to changes in cellular processes such as proliferation, migration, and angiogenesis .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, affecting various cellular processes .
Result of Action
In vitro studies have shown that 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
4-Ethoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases . The interaction between 4-ethoxy-1H-pyrrolo[2,3-b]pyridine and HNE is characterized by the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. This inhibition can potentially reduce inflammation and tissue damage in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Cellular Effects
4-Ethoxy-1H-pyrrolo[2,3-b]pyridine has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered phosphorylation states of downstream targets . This modulation can impact gene expression by influencing transcription factors and other regulatory proteins. Additionally, 4-ethoxy-1H-pyrrolo[2,3-b]pyridine can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of 4-ethoxy-1H-pyrrolo[2,3-b]pyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as HNE, through hydrogen bonding and hydrophobic interactions . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in their activity. Additionally, 4-ethoxy-1H-pyrrolo[2,3-b]pyridine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-ethoxy-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-ethoxy-1H-pyrrolo[2,3-b]pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its inhibitory activity and overall effectiveness. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 4-ethoxy-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 4-ethoxy-1H-pyrrolo[2,3-b]pyridine can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, but exceeding this threshold can lead to toxicity.
Metabolic Pathways
4-Ethoxy-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways can influence the overall activity and effectiveness of 4-ethoxy-1H-pyrrolo[2,3-b]pyridine, as well as its potential side effects.
Transport and Distribution
The transport and distribution of 4-ethoxy-1H-pyrrolo[2,3-b]pyridine within cells and tissues are critical factors that determine its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-ethoxy-1H-pyrrolo[2,3-b]pyridine can localize to various cellular compartments, where it interacts with target biomolecules. The distribution of the compound within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 4-ethoxy-1H-pyrrolo[2,3-b]pyridine is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-ethoxy-1H-pyrrolo[2,3-b]pyridine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate the activity of metabolic enzymes and other proteins.
属性
IUPAC Name |
4-ethoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-8-4-6-11-9-7(8)3-5-10-9/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYAWEHDTJSEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647355 | |
| Record name | 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011711-57-1 | |
| Record name | 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)
